molecular formula C12H14FNO B3428859 4-(2-Fluoro-5-vinyl-phenyl)-morpholine CAS No. 701914-10-5

4-(2-Fluoro-5-vinyl-phenyl)-morpholine

Cat. No.: B3428859
CAS No.: 701914-10-5
M. Wt: 207.24 g/mol
InChI Key: CJJQOGCGQIZBMI-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-vinyl-phenyl)-morpholine is a fluorinated aryl morpholine derivative of interest in medicinal chemistry and drug discovery as a versatile synthetic intermediate. The molecular scaffold incorporates two privileged features: a morpholine ring and a fluorine atom. The morpholine ring is a common motif in drug development, known to improve the physicochemical properties of a molecule. Its weak basicity and ability to act as a hydrogen bond acceptor can enhance aqueous solubility and influence pharmacokinetic profiles, including blood-brain barrier permeability, which is particularly valuable for central nervous system (CNS) drug candidates . Concurrently, the strategic incorporation of a fluorine atom can alter a compound's metabolic stability, lipophilicity, and overall bioactivity, making it a crucial modification in modern drug design . The specific value of this compound lies in its reactive vinyl group, which distinguishes it from common nitro- or carboxy-substituted precursors. This functional group provides a handle for further chemical transformation, enabling researchers to utilize cross-coupling reactions, cycloadditions, or polymerizations. It serves as a key building block for constructing more complex molecular architectures, such as those investigated for anticancer, antimicrobial, and CNS-targeted therapies. As a high-purity synthetic intermediate, it is intended for use in laboratory research to develop novel bioactive compounds and should be handled by qualified chemists. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

4-(5-ethenyl-2-fluorophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-2-10-3-4-11(13)12(9-10)14-5-7-15-8-6-14/h2-4,9H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJQOGCGQIZBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283611
Record name 4-(5-Ethenyl-2-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701914-10-5
Record name 4-(5-Ethenyl-2-fluorophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701914-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Ethenyl-2-fluorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-vinyl-benzene and morpholine.

    Reaction Conditions: A common method involves the nucleophilic substitution reaction where the morpholine ring is introduced to the 2-fluoro-5-vinyl-benzene under basic conditions.

    Catalysts and Solvents: Catalysts such as palladium or copper may be used to facilitate the reaction, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-5-vinyl-phenyl)-morpholine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Epoxides: From oxidation of the vinyl group.

    Saturated Derivatives: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies involving molecular docking and biochemical assays.

Comparison with Similar Compounds

VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

Structural Differences :

  • VPC-14449 contains a dibromoimidazole-thiazole system, whereas 4-(2-Fluoro-5-vinyl-phenyl)-morpholine has a fluorophenylvinyl group.
  • The bromine and thiazole groups in VPC-14449 introduce strong electron-withdrawing and π-π stacking capabilities, absent in the target compound.

Key Findings :

  • NMR discrepancies in VPC-14449 (due to bromine positional isomerism) highlight the sensitivity of morpholine derivatives to substituent arrangement .

Table 1: Comparative Properties

Property This compound VPC-14449
Key Substituents 2-Fluoro-5-vinyl-phenyl 2,4-Dibromoimidazole-thiazole
Molecular Weight (g/mol) ~237.27 ~443.12
Reactivity Vinyl polymerization potential Bromine-mediated electrophilicity
Spectral Features C-H stretching (2980–3145 cm⁻¹)* Distinct NMR shifts due to Br

4-(Benzenesulfonyl)-morpholine

Structural Differences :

  • The benzenesulfonyl group is strongly electron-withdrawing, compared to the mixed electronic effects (EWG fluorine + EDG vinyl) in the target compound.

Key Findings :

  • High-pressure Raman/IR studies (0–3.5 GPa) on 4-(benzenesulfonyl)-morpholine revealed phase transitions via vibrational mode splitting (e.g., C-H stretching at 2980–3145 cm⁻¹) .
  • The target compound’s vinyl group may reduce van der Waals interactions compared to the sulfonyl group, leading to distinct packing behaviors under pressure.

Table 2: High-Pressure Behavior

Property This compound (Predicted) 4-(Benzenesulfonyl)-morpholine (Observed)
Phase Transitions Likely conformational shifts at >1.7 GPa Observed at 0.7, 1.7, and 2.5 GPa
Dominant Interactions C-H···O hydrogen bonds* van der Waals + covalent bonding
Pressure Sensitivity Moderate (vinyl flexibility) High (rigid sulfonyl group)

4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine

Structural Differences :

  • The pyrimidine ring in this compound replaces the phenyl group in the target, with chloro and fluoro substituents altering electronic density.

Key Findings :

  • Safety data sheets (SDS) classify this compound as hazardous, requiring stringent handling (e.g., inhalation precautions) . This suggests higher reactivity or toxicity compared to the target compound.

Recommendations :

  • Conduct high-pressure studies to characterize phase transitions, as seen in 4-(benzenesulfonyl)-morpholine .
  • Explore biological activity relative to VPC-14449, given the importance of morpholine derivatives in drug discovery .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Fluoro-5-vinyl-phenyl)-morpholine, and how can reaction yields be optimized?

Methodological Answer:

  • Suzuki-Miyaura Coupling: Introduce the vinyl group via palladium-catalyzed cross-coupling between a boronic acid derivative (e.g., 5-vinylboronic acid) and a brominated precursor (e.g., 4-(2-fluoro-5-bromophenyl)morpholine). Optimize yields using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and DME/H₂O as solvents at 80–100°C .
  • Nucleophilic Substitution: React morpholine with a fluorinated aryl halide precursor under basic conditions (e.g., K₂CO₃ in DMF). Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .
  • Yield Optimization: Screen ligand systems (e.g., XPhos for Suzuki reactions) and adjust stoichiometric ratios (1:1.2 aryl halide:boronic acid). Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR: Confirm regiochemistry of the fluorine atom (δ ~ -110 ppm in ¹⁹F NMR) and vinyl proton coupling patterns (J = 10–17 Hz for trans-vinyl protons). Compare with computed spectra using DFT tools .
  • IR Spectroscopy: Identify morpholine C-O-C stretching (1100–1250 cm⁻¹) and vinyl C=C stretching (1620–1680 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₁H₁₁FNO) with <2 ppm error .

Q. What are the key stability considerations when handling and storing this compound in laboratory settings?

Methodological Answer:

  • Storage: Keep under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent vinyl group polymerization or oxidation .
  • Handling: Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the morpholine ring. Use gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the regioselectivity of electrophilic substitution reactions in this compound derivatives?

Methodological Answer:

  • Controlled Competition Experiments: Compare reactivity of para- vs. meta-substituted analogs under identical conditions (e.g., nitration with HNO₃/H₂SO₄). Use HPLC to quantify product ratios .
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-rich regions for electrophilic attack .

Q. What experimental strategies are recommended for elucidating the mechanism of vinyl group participation in cross-coupling reactions involving this compound?

Methodological Answer:

  • Isotopic Labeling: Synthesize deuterated vinyl derivatives to track bond formation/cleavage via mass spectrometry .
  • Kinetic Studies: Monitor reaction progress under varying temperatures (25–80°C) to determine activation energy (Eyring plots). Use in situ IR or Raman spectroscopy to detect intermediates .

Q. What computational approaches are most suitable for predicting the electronic effects of fluorine substitution on the biological activity of this compound analogs?

Methodological Answer:

  • Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Compare docking scores of fluorinated vs. non-fluorinated analogs .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like Hammett σ constants for fluorine’s electron-withdrawing effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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